Nonyl acrylate CAS number and properties
Nonyl acrylate CAS number and properties
An In-Depth Technical Guide to Nonyl Acrylate: Properties, Synthesis, Polymerization, and Applications
Introduction
Nonyl acrylate is an acrylate ester monomer that serves as a versatile building block in the synthesis of a wide range of polymers. Its chemical structure, featuring a nine-carbon alkyl chain and a reactive acrylate group, imparts a unique combination of hydrophobicity, flexibility, and reactivity. These characteristics make it and its corresponding polymers valuable in numerous industrial and research applications, from coatings and adhesives to specialty materials. The long alkyl chain, in particular, contributes to a low glass transition temperature (Tg) in its polymers, enhancing flexibility and performance at low temperatures.
This guide provides a comprehensive technical overview of nonyl acrylate for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, detailed methodologies for its synthesis and polymerization, key applications, and essential safety protocols, grounding all technical claims in authoritative sources.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a chemical's properties are foundational to its application in research and development. Nonyl acrylate is identified by several key descriptors and possesses distinct physical and chemical characteristics that dictate its behavior and utility.
Chemical Identifiers
A consistent and unambiguous identification of nonyl acrylate is crucial for regulatory compliance and scientific communication.
| Identifier | Value | Reference |
| IUPAC Name | nonyl prop-2-enoate | [1] |
| CAS Number | 2664-55-3 | [1][2] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Synonyms | n-Nonyl acrylate, Acrylic acid, nonyl ester, 2-Propenoic acid, nonyl ester | [1] |
| Polymer CAS No. | 63623-16-5 (for Poly(nonyl acrylate)) | [1] |
Physicochemical Properties
The physical properties of nonyl acrylate are critical for determining its handling, processing, and performance characteristics in various formulations.
| Property | Value | Reference |
| Appearance | Colorless liquid | Inferred from related acrylates |
| Melting Point | -34 °C | [1] |
| Boiling Point | 55 °C @ 0.4 mm Hg | [1] |
| Density | 0.875 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.437 | [1] |
| Flash Point | 89.4 °C (193 °F) | [1] |
Synthesis of Nonyl Acrylate
The most common and industrially significant method for synthesizing acrylate esters is the direct esterification of acrylic acid with the corresponding alcohol. This is an equilibrium-driven reaction that typically requires an acid catalyst and the removal of water to drive the reaction to completion.
Causality in Experimental Design
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Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of acrylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-nonanol.
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Solvent and Water Removal: A solvent like toluene is used not only to dissolve the reactants but also to facilitate the removal of water via azeotropic distillation. A Dean-Stark apparatus is essential for continuously collecting the water byproduct, which shifts the reaction equilibrium towards the product side, maximizing the yield of nonyl acrylate.
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Inhibitor: Acrylic acid and its esters are highly prone to polymerization at elevated temperatures.[3] A polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is added to the reaction mixture to scavenge free radicals that could initiate premature and unwanted polymerization of the monomer.
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Purification: After the reaction, the acidic catalyst must be neutralized, typically with a weak base like sodium bicarbonate solution. Subsequent washing with water removes any remaining salts or water-soluble impurities. The final purification is achieved by vacuum distillation, which separates the high-boiling nonyl acrylate from any unreacted starting materials or non-volatile impurities.
Diagram of Synthesis Reaction
Caption: Fischer esterification of acrylic acid and n-nonanol.
Representative Experimental Protocol: Synthesis of Nonyl Acrylate
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Apparatus Setup: Assemble a 1 L round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet.
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Charging Reactants: To the flask, add acrylic acid (1.0 mol), n-nonanol (1.1 mol, slight excess), p-toluenesulfonic acid (0.02 mol, catalyst), MEHQ (200 ppm based on acrylic acid, inhibitor), and toluene (300 mL).
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Reaction: Begin stirring and flush the system with nitrogen. Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water (1.0 mol) has been collected, typically over 4-6 hours.
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Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate solution (2 x 150 mL) and then with deionized water (2 x 150 mL) until the aqueous layer is neutral.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure nonyl acrylate.
Polymerization of Nonyl Acrylate
The vinyl group of nonyl acrylate readily undergoes free-radical polymerization to form poly(nonyl acrylate), a polymer with a flexible aliphatic backbone and long hydrophobic side chains. The polymerization process can be controlled to achieve desired molecular weights and properties.
Mechanism and Experimental Considerations
Free-radical polymerization proceeds through three key stages: initiation, propagation, and termination.[4]
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Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate primary radicals. These radicals add across the double bond of a nonyl acrylate monomer, creating a monomer radical.
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Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times, building the macromolecule. The rate of propagation is a critical factor in determining the final molecular weight.
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Termination: The growth of polymer chains is halted when two growing radical chains combine or disproportionate. The termination mechanism influences the molecular weight distribution (polydispersity) of the final polymer.
Diagram of Free-Radical Polymerization
Caption: Key stages of free-radical polymerization.
Representative Experimental Protocol: Solution Polymerization
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Preparation: In a reaction vessel equipped with a stirrer, condenser, nitrogen inlet, and thermometer, add nonyl acrylate monomer (100 g) and toluene (100 g) as the solvent.
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Inerting: Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
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Initiation: Heat the solution to the desired reaction temperature (e.g., 70-80 °C). In a separate flask, dissolve the initiator, azobisisobutyronitrile (AIBN, 0.5 g), in a small amount of toluene.
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Polymerization: Add the initiator solution to the reaction vessel. Maintain the temperature and continue stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
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Completion: Allow the reaction to proceed for a set time (e.g., 6-8 hours) to achieve high monomer conversion.
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Isolation: Cool the reaction mixture. The polymer can be isolated by precipitating the solution into a non-solvent like cold methanol, followed by filtration and drying under vacuum.
Applications in Research and Drug Development
The properties of poly(nonyl acrylate)—namely its hydrophobicity, low Tg, and tackiness—make it and its copolymers suitable for a variety of specialized applications.
Coatings and Adhesives
Similar to other long-chain acrylates like butyl and lauryl acrylate, nonyl acrylate is a valuable comonomer in the formulation of coatings and pressure-sensitive adhesives (PSAs).[5]
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Coatings: In coatings, the nonyl group acts as an internal plasticizer, imparting flexibility and impact resistance to the polymer film. Its hydrophobicity enhances water resistance, making it suitable for protective and marine coatings.[6]
-
Adhesives: The low Tg of poly(nonyl acrylate) results in a soft, tacky polymer at room temperature, a key requirement for PSAs. By copolymerizing nonyl acrylate with "hard" monomers (like methyl methacrylate) and functional monomers (like acrylic acid), formulators can precisely tailor adhesive properties such as tack, peel strength, and shear resistance.[5]
Potential in Drug Delivery Systems
While specific research on nonyl acrylate in drug delivery is nascent, the broader class of polyacrylates is extensively used in pharmaceutical formulations. The properties of nonyl acrylate suggest strong potential in this area.
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Transdermal Drug Delivery (TDD): Acrylate-based polymers are the dominant choice for drug-in-adhesive matrix-type transdermal patches.[7] The adhesive must be biocompatible, non-irritating, and capable of dissolving or dispersing the drug. The hydrophobic nature of poly(nonyl acrylate) would make it an excellent candidate for delivering lipophilic (fat-soluble) drugs through the skin. Copolymers could be designed to control the drug's solubility and release rate.[7]
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Enteric and Colonic-Release Coatings: pH-sensitive acrylic polymers are widely used to coat oral dosage forms.[8][9] These coatings protect the drug from the acidic environment of the stomach and dissolve at the higher pH of the intestines. While nonyl acrylate itself is not pH-sensitive, it could be copolymerized with monomers like methacrylic acid to create hydrophobic, pH-responsive polymers for targeted release of poorly water-soluble drugs in specific regions of the GI tract.[8]
Safety and Handling
Understanding the hazards associated with nonyl acrylate is essential for its safe handling in a laboratory or industrial setting.
GHS Hazard Classification
According to notifications to the European Chemicals Agency (ECHA), nonyl acrylate is classified with the following hazards:[1]
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
| H400 | Very toxic to aquatic life | Warning |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight. The container should be tightly sealed. Nonyl acrylate is typically supplied with a polymerization inhibitor. Storage longevity depends on maintaining the inhibitor's effectiveness, which requires the presence of some dissolved oxygen. Do not store under an inert atmosphere for long periods unless inhibitor levels are monitored.
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Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
Analytical Characterization
The identity and purity of nonyl acrylate and its polymers are typically confirmed using standard analytical techniques.
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Spectroscopy:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of nonyl acrylate will show characteristic peaks for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretches (1100-1300 cm⁻¹), and peaks associated with the vinyl C=C bond (around 1635 cm⁻¹).[1][10]
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NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the vinyl protons (in the 5.8-6.4 ppm range) and the protons of the nonyl alkyl chain.[1]
-
-
Chromatography:
Conclusion
Nonyl acrylate is a monomer with significant potential rooted in its distinct molecular structure. The combination of a reactive acrylate head and a long, hydrophobic alkyl tail provides a pathway to polymers with valuable properties, including flexibility, water resistance, and adhesiveness. While its primary applications are in the fields of coatings and adhesives, its characteristics strongly suggest its utility as a component in advanced materials, including sophisticated drug delivery systems for hydrophobic active pharmaceutical ingredients. A thorough understanding of its synthesis, polymerization behavior, and safety protocols, as outlined in this guide, is essential for any scientist or researcher looking to harness its capabilities.
References
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Gantrade. (n.d.). Acrylate Monomers: Foundational to Optimizing Paints & Coatings, Adhesives & Sealants, and More. Retrieved from [Link]
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ACS Publications. (2023). pH-Sensitive Acrylic Terpolymers for the Coating of Orally Administered Drugs Used for Colonic Release. ACS Omega. Retrieved from [Link]
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MDPI. (2022). Nanogels—Innovative Drug Carriers for Overcoming Biological Membranes. Pharmaceutics. Retrieved from [Link]
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YouTube. (2023). What Is The Acrylate Polymerization Process?. Chemistry For Everyone. Retrieved from [Link]
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ACS Publications. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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3M. (n.d.). Novel Acrylate Adhesives for Transdermal Drug Delivery. Retrieved from [Link]
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NIST. (n.d.). Nonyl acrylate. NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
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